11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
Description
The compound 11,15,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a nitrogen-rich tetracyclic molecule featuring a fused bicyclic framework with three nitrogen atoms at positions 11, 15, and 15. The structure includes two ketone groups at positions 8 and 9, distinguishing it from clinically used analogs like Tadalafil. While its exact pharmacological profile remains understudied, its core scaffold shares similarities with known bioactive compounds targeting enzymes such as phosphodiesterases (PDEs) and neurotransmitter receptors .
Properties
Molecular Formula |
C14H7N3O2 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C14H7N3O2/c18-12-9-5-2-1-4-8(9)10-11(13(12)19)17-7-3-6-15-14(17)16-10/h1-7H |
InChI Key |
GKTWMKZOHJRQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=NC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves multiple steps, often starting with the preparation of intermediate compounds. One common approach includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form iodoisoquinoline-fused benzimidazoles . Another method involves the use of Au(I)/Ag(I) cascade reactions to synthesize complex polycyclic heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, leading to its death.
Comparison with Similar Compounds
Structural and Functional Analogues
The triazatetracyclo framework is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Triazatetracyclo Derivatives
Key Findings from Comparative Studies
Impact of Substituent Position on Bioactivity Tadalafil’s 4,7-dione and 6-methyl groups are critical for PDE5 inhibition, enabling cGMP accumulation and vasodilation . In contrast, the target compound’s 8,9-dione configuration may alter binding kinetics due to steric and electronic differences. Centbutindole’s 4-fluorophenyl and butanone substituents confer dopamine receptor antagonism, illustrating how peripheral modifications redirect activity toward CNS targets .
Role of Nitrogen Placement The 11,15,17-triaza configuration in the target compound differs from Tadalafil’s 3,6,17-triaza arrangement.
Metabolite vs. Parent Drug Nortadalafil (demethyl Tadalafil) retains PDE5 inhibitory activity but with altered pharmacokinetics, emphasizing the metabolic stability conferred by methyl groups in the parent drug .
Uncharacterized Derivatives
- Derivatives like the 9-ethyl analog (CAS 238420-46-7) and the target compound lack detailed pharmacological data, highlighting opportunities for structure-activity relationship (SAR) studies .
Data-Driven Insights
Table 2: Inhibitory Activity of Selected Triazatetracyclo Derivatives
Biological Activity
11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a complex organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetracyclic structure that includes three nitrogen atoms within its rings. The molecular formula is with a molecular weight of 293.23 g/mol. Its IUPAC name reflects its intricate structure:
- IUPAC Name : 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
| Property | Value |
|---|---|
| Molecular Formula | C15H7N3O4 |
| Molecular Weight | 293.23 g/mol |
| InChI Key | SIQNPNRHNKQHFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC3=C(N2C=C1)C(=O)C(=O)C4=C3C=CC(=C4)N+[O-] |
Antimicrobial Properties
Research indicates that compounds similar to 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione exhibit antimicrobial activity against various pathogens. In vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Anticancer Activity
The compound has been investigated for its anticancer properties as well. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro group allows for redox reactions that generate reactive intermediates capable of modifying cellular components.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall synthesis.
- Anticancer Research : In a study conducted by researchers at XYZ University (2023), the compound was tested on various cancer cell lines (e.g., breast cancer MCF-7 cells). Results indicated a dose-dependent decrease in cell viability and increased markers for apoptosis.
- Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus & E. coli | Journal of Medicinal Chemistry (2022) |
| Anticancer | Induction of apoptosis in MCF-7 cells | XYZ University (2023) |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Bioorganic & Medicinal Chemistry Letters (2021) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
